Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-
Overview
Description
Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to three ethoxy groups and a propyl chain that is further substituted with a 3-ethyl-3-oxetanyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- typically involves the reaction of 3-ethyl-3-oxetanemethanol with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-ethyl-3-oxetanemethanol+3-chloropropyltriethoxysilane→Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as tin or titanium compounds can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The oxetanyl group can participate in ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanetriol derivatives.
Condensation: Polysiloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is used in a wide range of scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: In the modification of surfaces for cell culture studies.
Medicine: As a precursor in the synthesis of biocompatible materials for medical implants.
Industry: In the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The compound exerts its effects primarily through the formation of siloxane bonds. The ethoxy groups are hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions. The oxetanyl group can undergo ring-opening reactions, providing additional functionalization opportunities.
Comparison with Similar Compounds
Similar Compounds
Silane, triethoxy[3-(oxiranylmethoxy)propyl]-: Similar in structure but contains an oxirane ring instead of an oxetanyl ring.
Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-: Contains methoxy groups instead of ethoxy groups.
Uniqueness
Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]- is unique due to the presence of the 3-ethyl-3-oxetanyl group, which provides additional reactivity and functionalization options compared to similar compounds. This makes it particularly useful in applications requiring specific chemical modifications.
Properties
IUPAC Name |
triethoxy-[3-[(3-ethyloxetan-3-yl)methoxy]propyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O5Si/c1-5-15(13-17-14-15)12-16-10-9-11-21(18-6-2,19-7-3)20-8-4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMLUOSQYHLFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620404 | |
Record name | Triethoxy{3-[(3-ethyloxetan-3-yl)methoxy]propyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220520-33-2 | |
Record name | Triethoxy{3-[(3-ethyloxetan-3-yl)methoxy]propyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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